5-(4-Nitrophenyl)furfuryl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(4-nitrophenyl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCRGLMTENDDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350850 | |
| Record name | 5-(4-Nitrophenyl)furfuryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33342-30-2 | |
| Record name | 5-(4-Nitrophenyl)furfuryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Nitrophenyl)furfuryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Furanic Compound Chemistry
Furanic compounds, derived from the five-membered aromatic heterocycle furan (B31954), are a class of organic molecules that have garnered substantial interest due to their versatile chemical nature and biological relevance. Furfuryl alcohol, a primary alcohol derivative of furan, serves as a fundamental building block for a myriad of more complex structures. wikipedia.org The introduction of a 4-nitrophenyl substituent at the 5-position of the furan ring, as seen in 5-(4-nitrophenyl)furfuryl alcohol, significantly influences the molecule's electronic properties and reactivity. guidechem.com This substitution makes it an important intermediate in the synthesis of various heterocyclic compounds and other organic molecules. guidechem.comjst.go.jp
The chemistry of furanic compounds is rich and varied. Furfuryl alcohol itself is known to undergo numerous reactions, including polymerization to form resins, oxidation to furfural (B47365), and hydrogenation to tetrahydrofurfuryl alcohol. wikipedia.org The presence of the nitro group in this compound introduces additional reaction possibilities, such as the reduction of the nitro group to an amine, which can then be further functionalized. This dual reactivity of the alcohol and the nitro group makes it a valuable synthon for creating diverse molecular architectures.
Current Research Landscape and Significance
Electrocatalytic Reduction Approaches for Furanic Alcohols
Electrocatalytic conversion of furanic compounds has emerged as a promising and sustainable technology for producing valuable chemicals. rsc.orgacs.org This method utilizes electrical energy to drive hydrogenation reactions, often under mild conditions such as room temperature and atmospheric pressure, avoiding the need for high-pressure gaseous hydrogen. nih.gov The process involves the reduction of a furanic aldehyde, like furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), at a cathode. The necessary hydrogen is typically generated in-situ from the electrolyte (e.g., water) via the Volmer reaction. nih.gov
The efficiency and selectivity of electrocatalytic hydrogenation are highly dependent on several factors, including the electrode material, electrolyte pH, and applied potential. nsf.gov For instance, the electrocatalytic hydrogenation (ECH) of furfural to furfuryl alcohol has been studied using various metallic electrodes. nsf.gov Silver-palladium (AgPd) alloy nanoparticles have demonstrated high selectivity for this conversion. nih.gov Similarly, oxide-derived silver (OD-Ag) electrodes have shown high activity and selectivity (up to 98.2%) for the reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) in a flow cell. nsf.gov
Mechanistic studies reveal that two distinct pathways can operate on metallic electrodes like copper: electrocatalytic hydrogenation (ECH) and direct electroreduction. nsf.gov The selectivity of the reaction can be controlled by tuning the reaction parameters. For example, in the reduction of HMF, aldehyde hydrogenation is dominant at a pH between 7 and 9, yielding BHMF, while lower pH levels promote hydrogenolysis reactions. rsc.org The development of advanced reactor designs, such as microchannel flow reactors, has enabled high yields (up to 90% for furfuryl alcohol) and high Faradaic efficiencies in short residence times. nih.gov
Precursor-Based Synthetic Routes
The catalytic hydrogenation of furanic aldehydes is a cornerstone for producing furanic alcohols. nih.gov This transformation can be achieved through various catalytic systems, including homogeneous and heterogeneous catalysts, under different reaction conditions. nih.govrsc.org Both precious and non-precious metal catalysts have been extensively investigated to achieve high conversion and selectivity. nih.govmdpi.com
Catalytic transfer hydrogenation (CTH) offers an alternative to using high-pressure molecular hydrogen. In CTH, a liquid hydrogen donor, such as an alcohol (e.g., isopropanol), is used. benthamdirect.comresearchgate.net This method is often considered safer and easier to handle. benthamdirect.comresearchgate.net Ruthenium pincer complexes have proven to be effective catalysts for the base-free transfer hydrogenation of various carbonyl compounds, including furfural, using isopropanol (B130326) as both the solvent and hydrogen source. researchgate.net
| Catalyst | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Ru and Ir pincer complexes | Furanic aldehydes | Furfuryl alcohols | Efficient and selective hydrogenation under mild conditions. | rsc.org |
| Cu:Zn:Cr:Zr (3:2:1:3) | Furfural (FF) | Furfuryl alcohol (FFA) | 100% conversion and 96% selectivity at 170°C. | nih.gov |
| Pt, Rh, Ni-based bimetallic systems with Sn | Furfural (FFR) | Furfuryl alcohol | High selectivity (up to 99% with Pt). Adding Sn to Ni increased selectivity. | researchgate.net |
| Cu-Co/C (from MOFs) | Furfural | Furfuryl alcohol (FA) | 96% FA yield at 140°C and 30 bar H₂. | mdpi.com |
| Oxide-derived Ag (OD-Ag) | 5-(hydroxymethyl)furfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | Up to 98.2% selectivity in an electrocatalytic process. | nsf.gov |
Understanding the reaction mechanism at the molecular level is crucial for designing better catalysts. Studies combining density functional theory (DFT) calculations and microkinetic modeling have provided significant insights into the hydrogenation of furfural on transition metal surfaces. chemrxiv.org The proposed mechanism involves the adsorption of the furfural's carbonyl group onto the catalyst surface. rsc.org This is followed by a reaction with adsorbed hydrogen, which is generated from the activation of H₂ on the metal surface, to form furfuryl alcohol, which then desorbs. chemrxiv.orgrsc.org
The rate-determining step varies depending on the metal. For strongly binding metals, the desorption of the product (furfuryl alcohol) is often the limiting step. In contrast, for metals with moderate to weak binding energies, surface hydrogenation steps or the activation of molecular hydrogen are typically rate-limiting. chemrxiv.org The adsorption energy of furfural has been identified as a key descriptor for predicting the catalytic activity for furfuryl alcohol production. chemrxiv.org Copper-based alloys, particularly those rich in copper, are predicted to be highly active catalysts due to a moderate barrier for H₂ activation and suitable adsorption strength for furfural. chemrxiv.org
The design and optimization of catalytic systems are critical for achieving high selectivity towards the desired furanic alcohol. This involves the careful selection of the active metal, support material, and the use of promoters. nih.govmdpi.com For instance, in copper chromite catalysts used for furfural hydrogenation, the addition of zinc (Zn) and zirconium (Zr) has been shown to enhance catalyst acidity and selectivity. An optimized Cu:Zn:Cr:Zr ratio of 3:2:1:3 resulted in 100% furfural conversion with 96% selectivity to furfuryl alcohol. nih.gov
Bimetallic catalysts often exhibit superior performance compared to their monometallic counterparts. The addition of a second metal can modify the electronic and geometric properties of the active sites. For example, adding tin (Sn) to nickel (Ni) catalysts for furfural hydrogenation led to a significant increase in selectivity for furfuryl alcohol. researchgate.net Similarly, cobalt (Co) has been used as a promoter in copper catalysts (Cu-Co), resulting in better metal particle dispersion and enhanced selectivity by selectively activating the C=O bond of the aldehyde. nih.gov The choice of the support material is also crucial, as it can influence the dispersion of the metal particles and provide specific surface properties. nih.govmdpi.com
The choice of support can greatly influence the catalyst's performance. For example, bimetallic Cu-Co catalysts have been supported on various materials, including SBA-15, H-ZSM-5, and γ-Al₂O₃, to direct the selective hydrogenation of furfural. mdpi.com Highly dispersed Cu-Co catalysts derived from metal-organic frameworks (MOFs) have shown excellent selectivity to furfuryl alcohol. mdpi.com Nickel nanoparticles supported on nitrogen-doped carbon nanotubes (Ni/NCNTs) were effective for the complete hydrogenation of furfural to tetrahydrofurfuryl alcohol (THFA), demonstrating how the support and metal combination can steer the reaction towards deeper hydrogenation products. mdpi.com Encapsulated catalysts, where the active metal nanoparticles are enclosed within a porous shell, can offer enhanced stability and prevent leaching of the metal, further improving the catalyst's longevity and performance.
The synthesis of substituted furan rings, which are precursors to compounds like this compound, can be achieved from various starting materials, including carboxylic acid derivatives. These methods allow for the strategic introduction of substituents onto the furan core.
One powerful technique involves the lithiation of furan carboxylic acids. For example, 3-furoic acid can be specifically lithiated at the C-2 position using lithium diisopropylamide (LDA). The resulting anion can then be reacted with various electrophiles to introduce substituents. scholaris.ca A similar strategy has been applied to 2-methyl-3-furoic acid, where treatment with butyllithium (B86547) generates a dilithio species that can react with electrophiles to yield 2-substituted-3-furoic acids. scholaris.ca
Another versatile method is the Suzuki coupling reaction, which can be used to form C-C bonds. For instance, a series of 4-(methoxycarbonyl)phenyl 5-aryl furan-2-carboxylates were synthesized by coupling 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate with various aryl boronic acids using a palladium catalyst. mdpi.com The initial bromo-substituted furan ester was prepared from 5-bromofuroic acid via Steglich esterification. mdpi.com Such methods are instrumental in constructing complex furanic structures from simpler carboxylic acid building blocks. Furthermore, furan-3-carboxylic acid and its derivatives can be synthesized from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement of the trichloromethyl group. researchgate.net
Electrochemical Strategies for Furanic Alcohol Derivatization
Electrochemical methods present a promising and sustainable avenue for the derivatization of furanic alcohols. These techniques can offer mild reaction conditions and high selectivity, often avoiding the need for harsh chemical reagents. The electrochemical hydrogenation (ECH) of furanic aldehydes, such as furfural, to their corresponding alcohols is a well-documented process that highlights the potential for these strategies.
The ECH of furfural to produce furfuryl alcohol has been successfully demonstrated using various electrode materials and cell configurations. researchgate.net For instance, the use of a membrane electrode assembly (MEA) system with an anion-exchange membrane has been investigated for the ECH of furfural. researchgate.net In such systems, parameters like the ionomer content in the cathode catalyst, the type and concentration of the electrolyte, and the flow rate are systematically optimized to enhance the production of furfuryl alcohol. researchgate.net Under optimized conditions, a current density of 30 mA cm⁻² with a Faradaic efficiency of 66% for furfuryl alcohol production can be achieved at a cell voltage of 2 V, with operational stability for up to 5 hours. researchgate.net The choice of electrolyte also plays a crucial role, with potassium carbonate (K₂CO₃) being identified as an optimal electrolyte in certain MEA systems. researchgate.net
Furthermore, the development of advanced catalyst materials is central to improving the efficiency and selectivity of the electrochemical conversion of furanic compounds. For example, a Zn-based metal-organic framework (MBON-2) has shown high selectivity (100%) and Faradaic efficiency (93.19%) for the conversion of furfural to furfuryl alcohol in an alkaline medium at -0.2 V vs. RHE. researchgate.net
While direct electrochemical synthesis of this compound from a precursor is not extensively detailed in the reviewed literature, the principles established for the electrochemical hydrogenation of furfural provide a strong foundation for its potential synthesis. The presence of the nitrophenyl group may influence the electronic properties of the furan ring and the carbonyl group, potentially affecting the reaction kinetics and selectivity. Further research into the electrochemical behavior of 5-(4-nitrophenyl)furfural would be necessary to optimize conditions for its conversion to the corresponding alcohol.
The electrochemical oxidation of furanic alcohols is another important derivatization pathway. For example, the electrochemical oxidation of 5-hydroxymethylfurfural (HMF) can yield 2,5-furandicarboxylic acid (FDCA), a valuable platform chemical. chempap.org Studies using gold electrodes have shown that the furan ring in HMF enhances the reactivity of the alcohol and aldehyde functionalities compared to their aliphatic counterparts like ethanol (B145695) and acetaldehyde. chempap.org This enhanced reactivity is attributed to the stronger adsorption of the furan ring onto the electrode surface. chempap.org
Interactive Data Table: Electrochemical Hydrogenation of Furfural
| Catalyst | Electrolyte | Current Density (mA cm⁻²) | Faradaic Efficiency (%) | Cell Voltage (V) | Reference |
| Non-noble metal-based | K₂CO₃ | 30 | 66 | 2 | researchgate.net |
| Zn-based MBON-2 | Alkaline Medium | - | 93.19 | -0.2 (vs. RHE) | researchgate.net |
Derivatization Pathways from 5-(4-Nitrophenyl)furfural Precursors
The primary route for the synthesis of this compound involves the chemical reduction of its aldehyde precursor, 5-(4-nitrophenyl)furfural. This transformation is a standard organic reaction, and various methodologies developed for the reduction of aldehydes can be applied.
A common and industrially relevant method for the conversion of furfural to furfuryl alcohol is catalytic hydrogenation. This process typically involves the use of a metal catalyst and hydrogen gas under controlled temperature and pressure. A copper chromite catalyst has proven to be effective for this transformation, allowing for high conversion rates and selectivity at pressures below 40 atmospheres. google.com The preparation of this catalyst involves the decomposition of a copper ammonium (B1175870) chromate (B82759) complex at temperatures around 300°C. google.com
In a typical batch process for the hydrogenation of furfural, the aldehyde is mixed with the catalyst in an autoclave. google.com The reactor is then pressurized with hydrogen and heated. For instance, using a copper chromite catalyst, furfural can be converted to furfuryl alcohol with over 99.9% conversion and 99.6% selectivity at 180°C and a hydrogen pressure of 425 psig. google.com Another example demonstrated a 98.4% yield of furfuryl alcohol after one and a half hours under similar conditions. google.com These established methods for furfural hydrogenation can be directly adapted for the synthesis of this compound from 5-(4-nitrophenyl)furfural.
Another patented method describes the hydrogenation of furfural in a fixed-bed reactor using a supported metal catalyst in a methanol (B129727) solution. google.com This process reports a furfural conversion rate of over 99.9% and a furfuryl alcohol selectivity of over 99.7% at a reaction temperature of 65-75°C and a pressure of 0.05-0.1 MPa. google.com This highlights the efficiency of continuous flow systems for this type of reduction.
The precursor, 5-(4-nitrophenyl)furfural, can be synthesized through the condensation of 5-nitro-2-furaldehyde (B57684) with appropriate reagents. chempap.org The derivatization of 5-(4-nitrophenyl)furfural itself can lead to a variety of other compounds through reactions of the aldehyde group, such as the formation of hydrazones by condensation with various hydrazides. chempap.org
Interactive Data Table: Catalytic Hydrogenation of Furfural to Furfuryl Alcohol
| Catalyst | Temperature (°C) | Pressure (psig) | Conversion (%) | Selectivity (%) | Reference |
| Copper Chromite | 180 | 425 | >99.9 | 99.6 | google.com |
| Copper Chromite | 180 | 425 | - | 98.4 (yield) | google.com |
| Supported Metal Catalyst | 65-75 | 7.25-14.5 (approx.) | >99.9 | >99.7 | google.com |
Advanced Spectroscopic and Spectrochemical Characterization of 5 4 Nitrophenyl Furfuryl Alcohol
Electronic Structure Analysis via Photoabsorption and Electron Impact Spectroscopies
The electronic structure of 5-(4-Nitrophenyl)furfuryl alcohol is defined by the interplay of the π-electron systems of the furan (B31954) and nitrophenyl rings, and the non-bonding electrons of the oxygen atoms. Spectroscopic methods that probe electron energy levels provide critical insights into the molecule's frontier orbitals and electronic transitions.
While direct photoelectron spectroscopy data for this compound is not extensively documented, a detailed understanding of its electronic structure can be inferred from studies on its constituent moieties, furfuryl alcohol and nitrobenzene (B124822).
For furfuryl alcohol, the photoelectron spectrum reveals the first three ionization bands corresponding to the removal of electrons from the π₃, π₂, and the non-bonding oxygen (nₒ) orbitals, respectively researchgate.net. In contrast, the photoelectron spectrum of nitrobenzene shows its first ionization potential at approximately 9.99 eV aip.org. This value is significantly higher than that of benzene (B151609) (9.24 eV), a shift attributed to the strong electron-withdrawing nature of the nitro group, which stabilizes the π orbitals of the benzene ring aip.org.
For this compound, it is predicted that the highest occupied molecular orbital (HOMO) would be a π orbital with significant character from the furan ring, as furan derivatives typically have lower ionization energies than benzene derivatives. The presence of the electron-withdrawing nitrophenyl group is expected to lower the energy of the furan π orbitals, leading to an increase in the ionization energy compared to unsubstituted furfuryl alcohol. The resulting ionization energies would therefore reflect a combination of these effects, providing a unique electronic signature for the molecule.
Ultraviolet (UV) absorption spectroscopy probes the electronic transitions from occupied to unoccupied molecular orbitals. The spectrum of this compound is dominated by intense π → π* transitions associated with its conjugated system.
Studies on furfuryl alcohol show a gas-phase photoabsorption spectrum with a maximum at 6.04 eV (approximately 205 nm) researchgate.net. In solution, this peak is observed between 4.2 and 6.36 eV (295–195 nm) researchgate.net. The introduction of the 4-nitrophenyl group at the 5-position of the furan ring introduces a highly conjugated system and a strong chromophore. The electronic spectrum is expected to be dominated by transitions involving intramolecular charge transfer from the furan ring (donor) to the nitrophenyl ring (acceptor). This charge-transfer band would result in a significant red-shift (shift to longer wavelength) compared to either parent molecule. For example, related nitrophenyl-furan derivatives exhibit strong absorption bands in the UV-visible region, often extending beyond 350 nm, which are characteristic of such extended π-systems.
Table 1: Expected UV Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (nm) | Contributing Moieties |
|---|---|---|
| π → π* (Charge Transfer) | > 350 | Furan ring to Nitrophenyl ring |
Electron Energy-Loss Spectroscopy (EELS) is a powerful technique for investigating electronic transitions, including those that are optically forbidden (e.g., singlet-triplet transitions). By analyzing the energy lost by electrons scattered from a molecule, a comprehensive map of its excited electronic states can be constructed.
For the parent furfuryl alcohol, EELS studies have identified two low-lying triplet states researchgate.net. For nitrobenzene, EELS has been used to locate optically forbidden bands, with several overlapping transitions identified in the 3.0 to 4.0 eV range and additional ¹ππ* and ³ππ* excitations between 5.0 and 5.9 eV orgchemboulder.com.
In this compound, EELS would be expected to reveal a series of low-lying excited states. These would include the optically allowed π → π* transitions observed in UV-Vis spectroscopy, as well as optically forbidden triplet states (³ππ) arising from the extensive aromatic system. The lowest energy transitions would likely be associated with the promotion of an electron to a π orbital localized on the nitrophenyl group, which acts as the system's primary electron acceptor.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the definitive method for determining the precise connectivity and chemical environment of atoms in a molecule. The ¹H and ¹³C NMR spectra of this compound provide a complete structural fingerprint. Although a dedicated spectrum for this specific alcohol is not published, a highly accurate assignment can be constructed from the spectra of its immediate precursor, 5-(4-nitrophenyl)furfural researchgate.netresearchgate.net, and the closely related 5-(4-nitrophenyl)furan-2-carboxylic acid mdpi.com.
The protons of the nitrophenyl ring appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The furan ring protons also appear as two doublets, with a smaller coupling constant typical of furanoids. The aldehyde proton signal in the precursor (around 9.7 ppm) is replaced by signals for the hydroxymethyl group (CH₂OH) in the alcohol. The CH₂ protons would appear as a singlet or a doublet (if coupled to the OH proton), and the OH proton would appear as a broad singlet or a triplet (if coupled to the CH₂).
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~8.30 | Doublet | 2H, Protons ortho to NO₂ group |
| ~8.00 | Doublet | 2H, Protons meta to NO₂ group |
| ~7.40 | Doublet | 1H, Furan proton H-3 |
| ~6.80 | Doublet | 1H, Furan proton H-4 |
| ~4.60 | Singlet/Doublet | 2H, Methylene (B1212753) protons (-CH₂OH) |
| Variable (broad) | Singlet/Triplet | 1H, Hydroxyl proton (-OH) |
Predicted shifts are based on data for analogous compounds in DMSO-d₆ or CDCl₃.
The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom, with the carbons of the nitrophenyl group and the furan ring appearing in the aromatic region (110-160 ppm). The carbon attached to the nitro group would be found at the lower field end of this region, while the hydroxymethyl carbon would appear around 55-65 ppm wisc.edu.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~159 | Furan C5 (attached to phenyl) |
| ~155 | Furan C2 (attached to CH₂OH) |
| ~148 | Phenyl C4 (attached to NO₂) |
| ~135 | Phenyl C1 (attached to furan) |
| ~126 | Phenyl C2, C6 |
| ~125 | Phenyl C3, C5 |
| ~120 | Furan C3 |
| ~112 | Furan C4 |
| ~58 | Methylene carbon (-CH₂OH) |
Predicted shifts are based on data for analogous compounds. mdpi.com
This compound can serve as a monomer for the synthesis of novel furanic polymers. Solid-state NMR is an indispensable tool for characterizing the complex, insoluble, and amorphous structures of such polymers, particularly those derived from furfuryl alcohol (polyfurfuryl alcohol or PFA). researchgate.net
High-resolution solid-state ¹³C NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), can distinguish between different chemical environments of carbon atoms within the polymer network aip.org. In the study of PFA, solid-state NMR has been crucial in identifying the primary polymerization pathway (linear chains linked by methylene bridges) as well as side reactions like ring-opening, which leads to the formation of carbonyl and γ-lactone structures, and cross-linking via Diels-Alder reactions researchgate.net. These techniques would be similarly vital for characterizing polymers of this compound, allowing for the elucidation of the polymer backbone structure, the extent of cross-linking, and the integrity of the nitrophenyl substituent under polymerization conditions.
Vibrational Spectroscopies (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing direct information about its functional groups. The spectra of this compound are characterized by distinct bands corresponding to the nitro, furan, aromatic, and alcohol moieties.
The most prominent features in the IR spectrum are the strong absorption bands from the nitro group. The asymmetric N-O stretch appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹ orgchemboulder.comspectroscopyonline.com. These bands are often intense due to the large change in dipole moment during the vibration spectroscopyonline.com.
The furan ring exhibits several characteristic vibrations, including C=C stretching modes around 1500-1600 cm⁻¹ and a strong C-O-C stretching band. The hydroxymethyl group is identified by a broad O-H stretching band above 3200 cm⁻¹ and a C-O stretching vibration. The aromatic ring contributes C-H stretching vibrations above 3000 cm⁻¹ and various in-ring C-C stretching bands between 1400-1600 cm⁻¹ libretexts.org. Raman spectroscopy is complementary to IR, often showing strong signals for the symmetric vibrations of the aromatic rings and the C=C bonds of the furan ring globalresearchonline.netresearchgate.net.
These vibrational techniques are not only useful for structural confirmation but also for monitoring reactions. For instance, the disappearance of the broad O-H stretching band and the appearance of new bands (e.g., C=O for oxidation or C-O-C for etherification) can be used to track the conversion of the alcohol group in real-time.
Table 4: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| > 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch | Aromatic and Furan |
| 1550 - 1475 | Asymmetric N-O stretch | Nitro |
| 1600 - 1400 | C=C stretch | Aromatic and Furan |
| 1360 - 1290 | Symmetric N-O stretch | Nitro |
| ~1015 | Ring breathing / C-O-C stretch | Furan |
| 900 - 675 | C-H out-of-plane bend | Aromatic |
Data compiled from spectroscopic tables and studies on analogous compounds. orgchemboulder.comspectroscopyonline.comlibretexts.org
Mass Spectrometry in Reaction Pathway Interrogation and Product Identification
General principles of mass spectrometry suggest that the fragmentation of this compound would likely involve characteristic cleavages related to its functional groups: the nitrophenyl moiety, the furan ring, and the hydroxymethyl group. For instance, studies on related furan derivatives show common fragmentation pathways including the loss of CO, C2H2, and substituents on the furan ring. Similarly, the mass spectra of nitroaromatic compounds are often characterized by the loss of NO, NO2, and other related fragments. The presence of the furfuryl alcohol group would likely lead to the loss of water (H2O) and the hydroxymethyl radical (•CH2OH).
In the context of reaction pathway interrogation, mass spectrometry could theoretically be employed to monitor the transformation of this compound. For example, in an oxidation reaction, one would expect to observe the molecular ion corresponding to the formation of 5-(4-nitrophenyl)furfural. Conversely, in a reduction reaction of the nitro group, the appearance of ions corresponding to 5-(4-aminophenyl)furfuryl alcohol would be anticipated. Tandem mass spectrometry (MS/MS) techniques would be invaluable in such studies to confirm the structures of intermediates and final products by analyzing their specific fragmentation patterns.
Despite these well-established principles, the absence of specific experimental data, including detailed fragmentation schemes and mass spectral data tables for this compound and its reaction products, precludes a more in-depth discussion based on direct research findings. Future research in this area would be beneficial to fully characterize the mass spectrometric behavior of this compound and its utility in monitoring chemical transformations.
Computational and Theoretical Chemistry Investigations of 5 4 Nitrophenyl Furfuryl Alcohol
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the electronic structure and properties of molecules. These methods are fundamental to predicting the behavior of 5-(4-Nitrophenyl)furfuryl alcohol.
Thermochemical properties are crucial for understanding the energy changes associated with chemical reactions involving this compound. High-level quantum-chemical methods like G4 are used to calculate gas-phase molar enthalpies of formation for furan (B31954) derivatives with high accuracy, often showing excellent agreement with experimental results. researchgate.net For instance, the gas-phase enthalpies of formation for the parent compound, furfuryl alcohol, have been successfully calculated and validated against experimental data obtained through high-precision combustion calorimetry. researchgate.net
The thermochemical data for these related furan derivatives can be used to estimate the properties of this compound, considering the substituent effects of the nitro and phenyl groups on the furan ring. The nitro group, being strongly electron-withdrawing, is expected to significantly influence the enthalpy of formation.
Table 1: Experimental and Calculated Thermochemical Data for Furfuryl Alcohol and Related Compounds
| Compound | Method | Enthalpy of Formation (gas, kJ/mol) | Enthalpy of Vaporization (kJ/mol) | Enthalpy of Combustion (liquid, kJ/mol) |
|---|---|---|---|---|
| Furfuryl Alcohol | G4 Calculation researchgate.net | -230.9 | - | - |
| Furfurylamine (B118560) | Experimental osti.govmdpi.com | -43.5 ± 1.4 | 49.1 ± 0.8 | - |
| Furfurylamine | G3 Calculation osti.govmdpi.com | -45.2 | - | - |
| 5-Methylfurfurylamine (B76237) | Experimental osti.govmdpi.com | -81.2 ± 1.7 | 53.3 ± 0.9 | - |
| 5-Methylfurfurylamine | G3 Calculation osti.govmdpi.com | -84.3 | - | - |
Note: This table is populated with data from cited sources for related compounds to provide context for the properties of this compound.
DFT calculations are instrumental in elucidating the mechanisms of reactions involving furan derivatives by mapping the potential energy surface and identifying transition states. nih.govarxiv.org For furfuryl alcohol, reaction pathways for its acid-catalyzed conversion to valuable products like ethyl levulinate have been investigated using high-level quantum chemical methods. nih.gov These studies analyze the intermediates and transition states to understand the reaction kinetics and selectivity.
In the context of this compound, the presence of the electron-withdrawing 4-nitrophenyl group is predicted to stabilize transition states, thereby enhancing reaction efficiency. For instance, in reactions such as hydrogenation or oxidation, the nitro group can influence the electron density distribution across the molecule, affecting the stability of intermediates and the energy barriers of transition states. DFT calculations can precisely model these electronic effects. For example, in the hydrodeoxygenation of furfural (B47365) to 2-methylfuran (B129897) on catalyst surfaces, DFT has been used to systematically investigate the reaction mechanism, including the formation of furfuryl alcohol as an intermediate and the subsequent C-O bond cleavage. nih.gov The rate-controlling steps are identified by calculating the energy barriers for each elementary step. nih.gov Similar computational approaches can be applied to understand how the 4-nitrophenyl substituent modifies the reaction mechanisms common to furfuryl alcohol, such as polymerization or ring-opening reactions. uni.luulisboa.pt
Quantum Chemical Modeling of Electronic States and Orbital Interactions
Quantum chemical modeling provides a detailed picture of the electronic structure of this compound, which is key to understanding its reactivity and spectroscopic properties. The electronic excitation spectrum of the parent furfuryl alcohol is dominated by π to π* transitions within the furan ring. frontiersin.org
For this compound, the electronic structure is significantly more complex due to the extended conjugation between the furan ring and the nitrophenyl substituent. Computational studies on analogous molecules, such as [5-(4-aminophenyl)furan-2-yl]methanol, utilize DFT to map the electron density and characterize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These frontier orbitals are crucial for predicting the molecule's behavior in chemical reactions. The 4-nitrophenyl group, being a strong electron-withdrawing group, is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.
The HOMO-LUMO energy gap is a critical parameter that relates to the chemical stability and reactivity of the molecule. seejph.com A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods can accurately predict this gap and visualize the spatial distribution of these orbitals, providing insights into which parts of the molecule are most likely to participate in electron donation or acceptance.
Table 2: Predicted Electronic Properties of a Related Nitrophenyl Compound
| Compound | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|
Note: This table presents data for a different nitrophenyl-containing molecule to illustrate the types of electronic properties that can be calculated. The values for this compound would be different but could be obtained through similar computational methods.
Microkinetic Modeling of Catalytic Processes Involving Furanic Substrates
While specific microkinetic models for this compound are not documented, extensive research on the catalytic hydrogenation of furfural and furfuryl alcohol provides a strong foundation. nih.govresearchgate.net These models include steps like adsorption of reactants, surface reactions (hydrogenation, dehydrogenation, C-O bond scission), and desorption of products. DFT calculations provide the necessary energetic parameters, such as adsorption energies and activation barriers for each elementary step.
For this compound, a microkinetic model would need to account for the electronic influence of the nitrophenyl group on the adsorption geometry and the energetics of surface reactions. For example, the interaction of the nitro group with the catalyst surface could alter the preferred adsorption mode and, consequently, the reaction pathway. By constructing a microkinetic model, one could simulate how reaction conditions (temperature, pressure, reactant concentrations) affect the conversion of this compound and the selectivity towards desired products, thus guiding the design of more efficient catalytic processes. nih.gov
Development of Computational Descriptors for Reactivity and Selectivity Prediction
Computational descriptors derived from quantum chemical calculations are essential for developing predictive models of chemical reactivity and selectivity, such as in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net These descriptors quantify various aspects of a molecule's electronic and structural properties.
For this compound, key descriptors would include:
Frontier Molecular Orbital Energies (HOMO and LUMO): As discussed previously, these are fundamental indicators of a molecule's ability to donate or accept electrons.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. seejph.com This is particularly useful for predicting the sites of interaction with other reagents.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can stabilize or destabilize certain conformations and influence reactivity. worldscientific.comwisc.edu
By calculating these descriptors for this compound and a series of related compounds, it would be possible to develop predictive models that correlate these properties with observed reaction outcomes. This approach can significantly accelerate the discovery of new reactions and the optimization of reaction conditions for this specific molecule.
Applications of 5 4 Nitrophenyl Furfuryl Alcohol in Specialized Academic Research
Utility in Proteomics Research as a Chemical Probe or Building Block
While direct research on 5-(4-nitrophenyl)furfuryl alcohol as a chemical probe in proteomics is not extensively documented, the foundational structure of furan (B31954) and nitroaromatic compounds suggests potential applications. Chemical probes are small molecules used to study biological systems, and those with reactive functionalities can be used to label and identify proteins. nih.gov
The nitrophenyl group in this compound could potentially be reduced within the cellular environment to a more reactive nitroso or hydroxylamino derivative. These functionalities can then form covalent adducts with nucleophilic residues on proteins, such as cysteine. This reactivity forms the basis for the design of some chemical probes.
Furthermore, the furan moiety itself can be a target for bioorthogonal reactions. While not directly applied to this compound in the available literature, furan-containing molecules have been explored for their ability to undergo reactions like Diels-Alder cycloadditions, a common strategy in chemical biology for labeling and cross-linking biomolecules. The presence of the nitrophenyl group could modulate the reactivity of the furan ring in such reactions.
Future research may explore the synthesis of derivatives of this compound with additional functionalities, such as an alkyne or azide (B81097) group, to enable click chemistry-based ligation to reporter tags for proteomic analysis. The inherent properties of the nitro group could also be exploited for developing probes for studying cellular redox processes.
Contributions to Sustainable Chemistry and Biorefining Initiatives
The pursuit of a bio-based economy has positioned furan derivatives, obtainable from lignocellulosic biomass, as key platform chemicals. scispace.commdpi.com Furfuryl alcohol, the parent compound of this compound, is a prime example, serving as a versatile building block for fuels and chemicals. encyclopedia.pubresearchgate.net
Role as a Renewable Platform Chemical for Value-Added Derivatives
Furfuryl alcohol is produced from furfural (B47365), which is derived from the hemicellulose fraction of biomass. scispace.comcsic.es This renewable origin makes any derivative of furfuryl alcohol, including this compound, a potentially sustainable alternative to petroleum-based chemicals. The addition of the 4-nitrophenyl group to the furan ring expands the chemical space accessible from biomass, providing a pathway to a variety of value-added derivatives with specific functionalities.
The nitro group can be readily transformed into other functional groups, such as amines, which are precursors to a wide range of pharmaceuticals, agrochemicals, and polymers. The aromatic ring system also offers sites for further functionalization. Research in this area focuses on developing efficient and selective catalytic methods to convert biomass-derived furans into these more complex and valuable molecules. mdpi.com
Investigation as a Sustainable Reaction Medium and Solvent in Organic Synthesis
There is a growing interest in using biomass-derived solvents to reduce the environmental impact of chemical processes. royalsocietypublishing.org Furfuryl alcohol itself has been investigated as a green solvent. researchgate.net Its properties, such as being a good solvent for a range of organic compounds and its potential for recovery and reuse, make it an attractive alternative to conventional volatile organic solvents. researchgate.net
While there is no specific research on this compound as a reaction medium, its structural similarity to furfuryl alcohol suggests it could possess similar solvent properties. The presence of the polar nitro group and the aromatic ring might enhance its ability to dissolve certain reactants or influence reaction pathways. However, its higher molecular weight and solid nature at room temperature would necessitate its use in a molten state or as a co-solvent. Further research is needed to explore its potential in this context and to assess its environmental and safety profile as a solvent.
Integration into Polymer Science for Novel Material Development
Furfuryl alcohol is well-known for its ability to undergo acid-catalyzed polymerization to form poly(furfuryl alcohol) (PFA), a thermosetting resin with excellent thermal stability and chemical resistance. nih.govresearchgate.net This has led to its use in composites, coatings, and binders. researchgate.net
The introduction of the 5-(4-nitrophenyl) group into the furfuryl alcohol structure opens up possibilities for creating novel polymers with tailored properties. The bulky and rigid nitrophenyl group would likely influence the polymerization process and the final properties of the polymer, such as its thermal stability, mechanical strength, and chemical resistance. Furthermore, the nitro group could be chemically modified post-polymerization to introduce other functionalities, leading to the development of functional materials with applications in areas like catalysis or sensing. A patent from 1977 describes the esterification of 5-nitro-2-furfuryl alcohol, a closely related compound, highlighting early interest in derivatizing such molecules for potential applications. google.com
Precursor in the Synthesis of Diverse Heterocyclic Compounds for Research Applications
Furan derivatives are valuable starting materials for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govnih.gov The furan ring in this compound can undergo various transformations, such as Diels-Alder reactions, to construct more complex polycyclic systems. hud.ac.ukmdpi.com
The Achmatowicz reaction, which converts furfuryl alcohols into dihydropyranones, is a particularly powerful tool in synthetic organic chemistry. nih.gov These dihydropyranones are versatile intermediates for the synthesis of natural products and other complex target molecules. nih.gov Applying this reaction to this compound would provide access to a new class of substituted dihydropyranones, further expanding the synthetic utility of this biomass-derived building block. Research has shown that various substituents on the furan ring can influence the outcome of the Achmatowicz reaction. nih.gov
Moreover, the nitroaromatic portion of the molecule can participate in or direct various synthetic transformations, allowing for the construction of a diverse library of heterocyclic compounds with potential applications in drug discovery and materials science. For instance, the nitrophenyl group can be a key pharmacophore in certain bioactive molecules. nih.gov
Functionalization for Advanced Catalytic Systems and Processes
The development of heterogeneous catalysts is a cornerstone of sustainable chemistry. Immobilizing catalytically active species onto solid supports can facilitate catalyst separation and recycling. The structure of this compound makes it an interesting candidate for the development of novel catalyst supports or ligands for catalytic systems.
The furan ring can be used as a handle for grafting the molecule onto a solid support, such as silica (B1680970) or a polymer resin. The hydroxymethyl group and the nitro group can then be chemically modified to introduce specific catalytic functionalities. For example, the nitro group can be reduced to an amino group, which can then be used to chelate metal ions, creating a heterogeneous metal catalyst.
Research has demonstrated the use of furfuryl alcohol-based polymers to support organocatalysts. beilstein-journals.org Prolyl peptide catalysts have been grafted onto poly(furfuryl alcohol) for use in asymmetric Michael additions. beilstein-journals.org This approach could be extended to this compound, where the electronic properties of the nitrophenyl group could influence the catalytic activity and selectivity of the immobilized catalyst. Furthermore, the functionalized furan derivatives can be used in the synthesis of ligands for homogeneous catalysis, where the electronic and steric properties of the 5-(4-nitrophenyl)furan moiety can be tuned to optimize catalyst performance. mdpi.comrsc.org
Future Directions and Perspectives for 5 4 Nitrophenyl Furfuryl Alcohol Research
Exploration of Undiscovered Reactivity and Novel Transformation Pathways
The furan (B31954) ring system is known for its diverse reactivity, participating in reactions such as Diels-Alder cycloadditions and ring-opening hydrogenolysis. rsc.orgrsc.org The presence of both a nitro group and a hydroxyl group on the 5-(4-nitrophenyl)furfuryl alcohol scaffold introduces additional layers of complexity and opportunity. Future research will likely focus on elucidating the interplay between these functional groups and the furan core to discover novel transformation pathways. For instance, the nitro group can be reduced to an amine, opening up avenues for the synthesis of new heterocyclic systems and polymers. The hydroxyl group, on the other hand, can be a handle for esterification, etherification, or conversion to other functional groups, further expanding the synthetic utility of this molecule.
A key area of interest is the selective activation of specific bonds within the molecule. For example, achieving selective C-O bond scission of the furfuryl alcohol moiety without affecting the furan ring or the nitro group would be a significant achievement, potentially leading to new types of diols or other valuable intermediates. rsc.org The reversible nature of some furan reactions, such as the Diels-Alder reaction, also presents opportunities for developing dynamic chemical systems. rsc.org
Development of Highly Selective and Sustainable Synthetic Methodologies
The synthesis of this compound itself, and its subsequent transformations, provides a fertile ground for the development of greener and more efficient chemical processes. Current synthetic routes often involve the coupling of 4-nitrobenzaldehyde (B150856) derivatives with furfuryl alcohol precursors. Future efforts will likely focus on improving the sustainability of these methods by utilizing renewable feedstocks, employing greener solvents, and developing highly selective catalysts. researchgate.netaalto.fi
The selective conversion of furfural (B47365), a biomass-derived platform chemical, to furfuryl alcohol is a critical step. d-nb.infosemanticscholar.org Research into photocatalytic and biocatalytic methods for this transformation is gaining traction as a sustainable alternative to traditional catalytic hydrogenation. d-nb.infosemanticscholar.org For instance, the use of immobilized yeast cells has shown promise in the selective reduction of furfural to furfuryl alcohol with high yields. semanticscholar.org Similarly, the development of heterogeneous catalysts, such as TiO2 photocatalysts, offers the potential for efficient and reusable systems for this conversion. d-nb.info
Advanced In Situ Spectroscopic Characterization during Reactions
To truly understand and control the reactivity of this compound, it is crucial to observe the chemical transformations as they happen. Advanced in situ spectroscopic techniques, such as NMR and infrared spectroscopy, are powerful tools for this purpose. mdpi.commdpi.comresearchgate.net These methods allow researchers to monitor reaction kinetics, identify transient intermediates, and elucidate complex reaction mechanisms in real-time. mdpi.commdpi.com
For example, in situ NMR has been successfully employed to study the conversion of aldoses to functionalized furans, providing valuable insights into the reaction pathways and the influence of catalysts. mdpi.commdpi.com The application of similar techniques to reactions involving this compound could reveal previously unknown intermediates and help in optimizing reaction conditions for desired products. Vibrational spectroscopy, including Raman and infrared, can also provide detailed information about the molecular structure and bonding changes that occur during a reaction. researchgate.net
Integration with Machine Learning and AI for Predictive Chemistry
The vast chemical space associated with furan derivatives and their reactions presents a significant challenge for traditional experimental approaches. nsf.gov Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate the discovery of new reactions and materials. nsf.govunivie.ac.at By training ML models on existing chemical data, it is possible to predict the properties and reactivity of new compounds, including this compound and its derivatives. researchgate.netigi-global.comacs.org
For instance, ML models can be developed to predict the mutagenicity of nitroaromatic compounds, providing a rapid screening tool for assessing the potential biological activity of new derivatives. igi-global.comacs.orgnih.gov AI can also be used to plan synthetic routes, identify optimal reaction conditions, and even predict the outcomes of unknown reactions. tandfonline.comnih.gov The integration of ML and AI with high-throughput experimentation could revolutionize the way research on this compound is conducted, leading to a much faster pace of discovery. nsf.govunivie.ac.at
Expanding Applications in Emerging Fields of Sustainable Materials and Chemical Biology
The unique structural features of this compound make it an attractive building block for the development of new materials and biologically active molecules. The furan ring can be derived from renewable biomass, making it a sustainable alternative to petroleum-based feedstocks. mdpi.commdpi.comencyclopedia.pub The presence of the nitro group and the hydroxyl group provides handles for polymerization and modification, allowing for the creation of a wide range of functional materials.
One promising application is in the development of sustainable polymers. mdpi.comcore.ac.uk Furfuryl alcohol itself can be polymerized to form resins with good thermal stability and chemical resistance. mdpi.comcore.ac.uk The incorporation of the nitrophenyl group into these polymers could impart new properties, such as altered electronic or optical characteristics. Research is also exploring the use of furfuryl alcohol-based copolymers as adhesives and plasticizers. mdpi.comresearchgate.net
In the realm of chemical biology, the nitroaromatic moiety of this compound is of particular interest. Nitroaromatic compounds are known to have a wide range of biological activities, and their incorporation into the furan scaffold could lead to the discovery of new therapeutic agents. nih.gov The compound and its derivatives could be investigated for their antimicrobial or other medicinal properties.
Q & A
Q. What are the established synthetic routes for 5-(4-Nitrophenyl)furfuryl alcohol, and how can reaction conditions be optimized?
The synthesis involves coupling 4-nitrobenzaldehyde derivatives with furfuryl alcohol precursors. A common method uses 2,6-dichloromethylpyridine and 4-aminobenzoic acid in tetrahydrofuran (THF) under nitrogen atmosphere, with catalysts like dimethylaminopyridine (DMAP) and triethylamine (Et₃N) to enhance yield . Optimization includes controlling stoichiometric ratios (e.g., 1:1.6 for precursor coupling) and reaction times (4–16 hours), with yields up to 42.9% achievable under reflux conditions. Characterization via NMR, IR, and mass spectrometry is critical for verifying structural integrity .
Q. What key physical and spectroscopic properties distinguish this compound?
The compound has a melting point of 134–138°C and a molecular weight of 219.20 g/mol. Its IR spectrum shows characteristic O–H and aromatic C=C/C–N stretching vibrations, while ¹H NMR reveals distinct peaks for the furan ring (δ 6.2–7.5 ppm) and nitrophenyl group (δ 8.1–8.3 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 219.20 .
Q. How can catalytic systems be designed for selective hydrogenation or functionalization of this compound?
Heterogeneous catalysts (e.g., Au/Ag-coated electrodes) or acid/base bifunctional catalysts (e.g., H-ZSM-5 zeolites) are effective. For hydrogenation, Au/Ag systems achieve ~54% selectivity for furfuryl alcohol derivatives at 35% yield, with Faradaic efficiency up to 79% in electrocatalytic setups . Selectivity is influenced by surface acid/base properties and metal-support interactions, which suppress competing C=C hydrogenation in the furan ring .
Advanced Research Questions
Q. How do mechanistic studies resolve contradictions in catalytic selectivity during this compound conversion?
Conflicting data on selectivity (e.g., levulinic acid vs. butyl levulinate formation) arise from divergent active sites. For example, tungsten-alumina catalysts favor butyl levulinate (biofuel precursor) via acid-catalyzed esterification (30 wt% silicotungstic acid/Al₂O₃, 6-hour reaction at 120°C), while H-ZSM-5 promotes levulinic acid via Brønsted acid-driven ring-opening . Microkinetic modeling and operando spectroscopy (e.g., DRIFTS) can map intermediate adsorption/desorption dynamics to optimize pathways .
Q. What experimental strategies mitigate toxicity risks associated with this compound in laboratory settings?
Rodent studies indicate immunotoxicity (e.g., airway hyperreactivity, eosinophilic lung infiltration) via dermal/pulmonary exposure, with EC₃ sensitization thresholds at 25.6% . Researchers should use fume hoods, PPE, and limit exposure durations. Alternative solvents (e.g., bio-based thermosets from epoxidized linseed oil) reduce volatility and inhalation risks . Toxicity screening via in vitro assays (e.g., IL-4/IFN-γ cytokine profiling) is recommended for novel derivatives .
Q. How do structural modifications of this compound influence its reactivity in polymer chemistry?
The nitro group enhances electrophilicity, enabling crosslinking in bio-based adhesives. For example, copolymerization with tannins under alkaline conditions (pH 10) yields eco-friendly wood adhesives with >50% furfuryl alcohol content. Thermo-mechanical analysis (TMA) shows improved bond strength (European standard EN 314-2 compliance) due to furan ring stabilization and nitro-phenyl π-π interactions .
Q. What analytical methodologies address discrepancies in reported thermal stability and decomposition pathways?
Pyrolysis-GC/MS studies reveal thermal decomposition at >200°C, releasing 5-methylfurfural and aromatic byproducts. Discrepancies in decomposition temperatures (e.g., 134–138°C vs. >200°C) arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) provide reproducible data .
Safety and Regulatory Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
